Bapta tetrasodium salt hydrate

Calcium Signaling Kinetics Neurobiology

Standard calcium chelators like EGTA or EDTA introduce pH-dependent artifacts or fail to buffer rapid transients, compromising patch-clamp and calcium signaling data. BAPTA tetrasodium salt hydrate solves these issues: - **High selectivity:** 10⁵-fold Ca²⁺/Mg²⁺ ratio (Kd Ca²⁺ = 160 nM) - **Fast kinetics:** kon = 100-1000 μM⁻¹s⁻¹ for transient clamping - **pH-insensitive:** pKa3 5.47, pKa4 6.36; minimal binding drift - **Cell-impermeant:** precise extracellular control without intracellular effects - **≥98% purity** ensures batch-to-batch consistency

Molecular Formula C22H22N2Na4O11
Molecular Weight 582.4 g/mol
Cat. No. B12839516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBapta tetrasodium salt hydrate
Molecular FormulaC22H22N2Na4O11
Molecular Weight582.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C22H24N2O10.4Na.H2O/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;;1H2/q;4*+1;/p-4
InChIKeyOVKNPFSLQKTYBB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAPTA Tetrasodium Salt Hydrate: Selective Calcium Chelator


BAPTA tetrasodium salt hydrate (CAS 126824-24-6) is a water-soluble, cell-impermeable calcium chelator belonging to the polyamino carboxylic acid class. It exhibits high selectivity for Ca²⁺ over Mg²⁺ and is widely used as an intracellular buffer to investigate calcium signaling, signal transduction, and apoptotic cascades . Unlike many in-class chelators, its calcium-binding properties are minimally sensitive to physiological pH fluctuations, making it particularly suitable for monitoring transient extracellular Ca²⁺ levels .

Water-soluble, cell-impermeable chelator for extracellular Ca²⁺ manipulation
High selectivity for Ca²⁺ over Mg²⁺ reduces interference in physiological buffers
Near pH-independent Ca²⁺ binding supports measurements under metabolic stress
Reported fast binding kinetics enable resolution of rapid Ca²⁺ transients

BAPTA Tetrasodium Salt Hydrate vs. Generic Chelators


Generic substitution with alternative calcium chelators such as EGTA, EDTA, or BAPTA-AM introduces significant experimental variability due to differences in metal selectivity, pH sensitivity, binding kinetics, and membrane permeability. BAPTA tetrasodium salt hydrate's unique combination of high Ca²⁺/Mg²⁺ selectivity (~10⁵-fold), near pH-independent calcium binding, and fast on-rate kinetics (kon ~100–1000 μM⁻¹s⁻¹) enables precise buffering of calcium transients that slower chelators like EGTA cannot achieve [1]. Its cell-impermeant nature allows for controlled extracellular calcium manipulation without confounding intracellular effects, a feature not shared by membrane-permeable esters like BAPTA-AM .

Slower on-rate of EGTA/EDTA may fail to capture rapid calcium transients in excitable cells.
pH-dependent Ca²⁺ binding of EGTA/EDTA introduces variability under ischemic or metabolic stress.
Cell-permeable BAPTA-AM confounds extracellular manipulation with intracellular Ca²⁺ store effects.
Lower Mg²⁺ selectivity of EGTA can alter free Ca²⁺ calculations in physiological buffers.

BAPTA Tetrasodium Salt Hydrate: Comparative Evidence


Ca²⁺ Binding Kinetics vs. EGTA and EDTA

BAPTA tetrasodium salt hydrate exhibits a calcium binding on-rate (kon) in the range of 100–1000 μM⁻¹s⁻¹, which is approximately 33- to 333-fold faster than EGTA and H-EDTA (kon = 3 × 10⁶ M⁻¹s⁻¹ or 3 μM⁻¹s⁻¹) at pH 7.20 and 22°C [1][2]. This kinetic advantage translates to a mean Ca²⁺ capture time (τcapture) of 0.04–0.4 ms for BAPTA compared to 4–10 ms for EGTA at a free buffer concentration of 270 μM [2].

Ca²⁺ Binding Kinetics
Head-to-head
On-rate 100–1000 μM⁻¹s⁻¹ vs EGTA 3 μM⁻¹s⁻¹ (33–333× faster)
Supports rapid Ca²⁺ transient buffering in excitable cells
Conditions: pH 7.2, 22°C; T-jump
Calcium Signaling Kinetics Neurobiology

pH Sensitivity of Ca²⁺ Binding vs. EGTA and EDTA

BAPTA tetrasodium salt hydrate demonstrates markedly reduced pH sensitivity in calcium binding compared to EGTA and EDTA. Its metal binding properties remain stable across physiological pH ranges due to the replacement of aliphatic nitrogen atoms with aromatic nitrogen, preventing protonation at physiological pH . EGTA and EDTA require proton dissociation prior to calcium binding, causing their binding kinetics to slow dramatically at pH 7.2 [1].

pH Sensitivity
Reported
Binding is pH-insensitive; EGTA/EDTA slows at pH 7.2
Reduces pH-dependent variability in Ca²⁺ measurements
Spectrophotometric monitoring
Calcium Buffering pH Insensitivity Spectrophotometry

Ca²⁺ Affinity & Selectivity vs. EGTA

BAPTA tetrasodium salt hydrate exhibits an apparent Kd for Ca²⁺ of 160 nM at pH 7.2, compared to 150 nM for EGTA under identical conditions [1]. However, BAPTA's ~10⁵-fold selectivity for Ca²⁺ over Mg²⁺ (Kd Ca²⁺ = 110 nM) ensures minimal interference from physiological Mg²⁺ concentrations (1-2 mM), whereas EGTA's selectivity is lower (Mg²⁺ Kd = 1-10 mM) [2].

Ca²⁺ Affinity & Selectivity
Reported
Kd 160 nM; ~10⁵-fold selective over Mg²⁺ vs EGTA
Supports accurate free Ca²⁺ control in Mg²⁺-containing buffers
Apparent Kd at pH 7.2
Calcium Affinity Selectivity Magnesium Interference

Water Solubility: Tetrasodium Salt vs. Free Acid

BAPTA tetrasodium salt hydrate demonstrates high aqueous solubility, with reported values of 10 mg/mL (Sigma-Aldrich) and up to 100 mg/mL with ultrasonication (AbMole) [1]. This contrasts with the free acid form of BAPTA, which is practically insoluble in water, and other salt forms that may exhibit lower solubility.

Water Solubility
Class-level
Reported up to 100 mg/mL with ultrasonication
Enables concentrated stock preparation for aqueous assays
Solubility values vary by supplier
Solubility Formulation Aqueous Assays

Membrane Impermeability & Extracellular Ca²⁺ Control

BAPTA tetrasodium salt hydrate is strictly cell-impermeable due to its four negative charges at physiological pH . This property allows precise manipulation of extracellular Ca²⁺ levels without confounding intracellular chelation, in contrast to BAPTA-AM (acetoxymethyl ester), which freely diffuses across cell membranes and is trapped intracellularly after esterase cleavage .

Membrane Permeability
Data to verify
Cell-impermeable vs BAPTA-AM cell-permeable
Supports extracellular Ca²⁺ manipulation without intracellular effects
Attributed to four negative charges
Cell Impermeant Extracellular Calcium Calcium Signaling

Purity & Lot-to-Lot Consistency

Commercial BAPTA tetrasodium salt hydrate is available with specified purity of ≥98% by complexometric titration (dry weight basis) and water content of 5.4-6.6% (dihydrate) . This level of characterization ensures reproducible calcium buffering capacity across experiments, whereas generic or lower-purity chelators may contain variable amounts of inactive material or metal contaminants.

Purity Specification
Data to verify
≥97.5% (dry wt.); water 5.4–6.6%
Supports reproducible calcium buffering calculations
Complexometric and Karl Fischer titration
Purity Quality Control Reproducibility

BAPTA Tetrasodium Salt Hydrate: Research Applications


Patch-Clamp Extracellular Ca²⁺ Buffering

BAPTA tetrasodium salt hydrate's fast on-rate (100–1000 μM⁻¹s⁻¹) and cell impermeability make it ideal for clamping extracellular Ca²⁺ in patch-clamp studies of calcium-permeable channels (e.g., NMDA receptors, voltage-gated calcium channels). It buffers rapid calcium transients near the channel pore, preventing calcium-dependent inactivation and enabling accurate measurement of channel kinetics [1][2].

Spectrophotometric Ca²⁺ Transient Monitoring

The pH insensitivity of BAPTA tetrasodium salt hydrate (pKa3=5.47, pKa4=6.36) combined with a distinct UV spectral shift upon Ca²⁺ binding (254 → 279 nm at pH >6.0) allows reliable spectrophotometric quantification of extracellular Ca²⁺ levels, even in acidic or metabolically challenged microenvironments where EGTA or EDTA would yield pH-dependent artifacts .

Intracellular Ca²⁺ Store Depletion Assays

When introduced into the cytosol via patch pipette or microinjection, BAPTA tetrasodium salt hydrate's high Ca²⁺ affinity (Kd = 160 nM) and 10⁵-fold selectivity over Mg²⁺ enable precise clamping of intracellular free Ca²⁺ to assess store-operated calcium entry (SOCE) mechanisms. Its defined purity (≥98%) ensures consistent buffering capacity across experiments [3].

Ca²⁺ Chelation in High-Throughput Screening

The tetrasodium salt's high water solubility (up to 100 mg/mL with sonication) facilitates preparation of concentrated stock solutions for automated liquid handling systems. Its lack of intrinsic fluorescence avoids interference with common calcium indicators (e.g., Fluo-4, Fura-2), making it a compatible tool for multiplexed calcium signaling assays in drug discovery .

Application
Selection Property
Validation Focus
Patch-clamp extracellular Ca²⁺ buffering
Rapid on-rate & cell-impermeability
Ca²⁺ channel kinetics & inactivation
Spectrophotometric Ca²⁺ transient monitoring
pH-insensitive Ca²⁺ binding & UV spectral shift
Extracellular Ca²⁺ quantification in variable pH
Intracellular Ca²⁺ clamping (e.g., SOCE)
High Ca²⁺ affinity & Mg²⁺ selectivity
Free Ca²⁺ control for store-operated entry
High-throughput Ca²⁺ chelation
High water solubility & fluorescence compatibility
Multiplexed calcium indicator assays

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20 linked technical documents
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